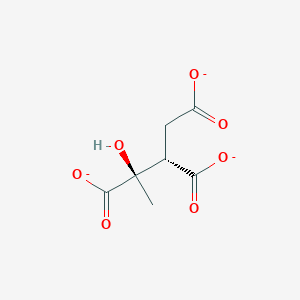
(2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a tricarboxylic acid trianion and a 3-hydroxybutane-1,2,3-tricarboxylate. It is a conjugate base of a (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis in Biochemistry
(2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate, also referred to as 2-methylisocitrate, plays a role in the oxidation of propanoate to pyruvate via the methylcitrate cycle in bacteria and fungi. Research by Darley et al. (2003) achieved stereocontrolled syntheses of this compound, highlighting its importance in biochemical pathways (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Diagnostic Marker in Metabolic Diseases
The compound is a significant metabolite in body fluids of patients with inherited metabolic diseases like propionic acidemia and methylmalonic aciduria. Podebrad et al. (1999) identified it as a crucial diagnostic marker for these conditions (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).
Synthesis and Structural Studies
Holeček et al. (1999) conducted a study on tributylstannyl citrates and tributylstannyl propane-1,2,3-tricarboxylates, providing insight into the synthesis and structural properties of related compounds (Holeček, Lyčka, Micák, Nagy, Vankó, Brus, Raj, Fun, & Ng, 1999).
Role in Atmospheric Chemistry
The compound 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene, is structurally related to this compound. Dette et al. (2014) explored its physicochemical properties, emphasizing its relevance in atmospheric chemistry (Dette, Qi, Schröder, Godt, & Koop, 2014).
Enzymatic Reactions and Biochemical Pathways
The compound is involved in various enzymatic reactions and biochemical pathways. Aoki et al. (1995) discovered 2-Methylisocitrate dehydratase, which functions in the methylcitric acid cycle of propionate metabolism, indicating the compound's involvement in essential metabolic processes (Aoki, Uchiyama, Umetsu, & Tabuchi, 1995).
Eigenschaften
Molekularformel |
C7H7O7-3 |
|---|---|
Molekulargewicht |
203.13 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1 |
InChI-Schlüssel |
HHKPKXCSHMJWCF-WVBDSBKLSA-K |
Isomerische SMILES |
C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |
Kanonische SMILES |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






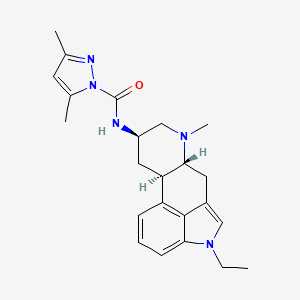
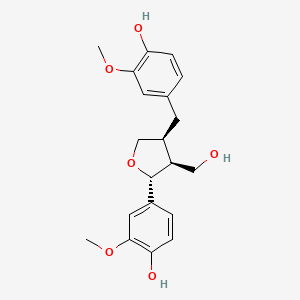
![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)
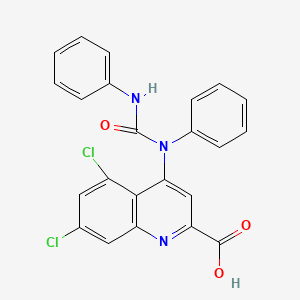
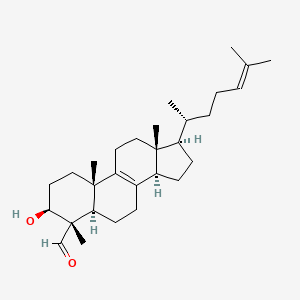
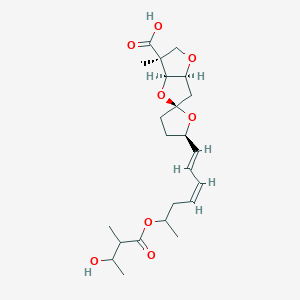
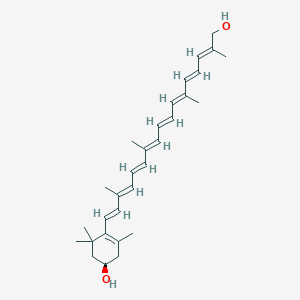
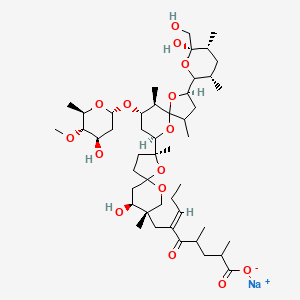

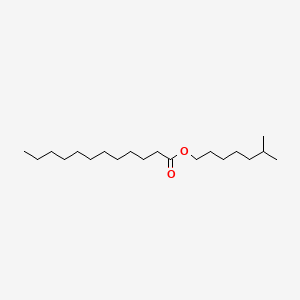
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)